2-Cyclopropylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-cyclopropyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
YBKXQPLCZJHIPQ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1CC1C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropylbenzofuran and Its Structural Analogues
Strategies for the Construction of the Benzofuran (B130515) Core
The formation of the benzofuran nucleus is a critical step in the synthesis of 2-cyclopropylbenzofuran. Various transition-metal-catalyzed methods have been developed to achieve this transformation efficiently.
Palladium-Catalyzed Cyclization Processes
Palladium catalysis has proven to be a powerful tool for the synthesis of benzofuran derivatives. nih.gov These methods often involve the formation of a key C-O bond to construct the furan (B31954) ring.
One notable strategy is the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. nih.gov This reaction proceeds under basic conditions to yield 2-methylene-2,3-dihydrobenzofuran-3-ols, which can then be isomerized to 2-hydroxymethylbenzofurans upon treatment with acid. nih.gov While this specific example leads to a functionalized methyl group at the 2-position, modifications of the starting material could potentially allow for the introduction of a cyclopropyl (B3062369) precursor.
Another powerful approach is the palladium-catalyzed direct C-H arylation of benzofurans. mdpi.com This method allows for the introduction of various aryl groups at the C2 position of a pre-formed benzofuran ring. While not a direct method for constructing the cyclopropyl-substituted benzofuran core itself, it represents a key strategy for the synthesis of more complex structural analogues. For instance, a 2-arylbenzofuran could be further modified to introduce a cyclopropyl group. The reaction of triarylantimony difluorides with benzofurans in the presence of a palladium catalyst has been shown to produce a variety of 2-arylbenzofurans in moderate to high yields. mdpi.com
A tandem addition/cyclization reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, catalyzed by palladium, also provides a route to 2-aroyl benzofurans. rsc.org This process involves a sequential nucleophilic addition followed by an intramolecular cyclization.
The following table summarizes selected palladium-catalyzed methods for the synthesis of substituted benzofurans:
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(1-hydroxyprop-2-ynyl)phenols | PdX2 + 2KX (X = Cl, I), Base | 2-methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | nih.gov |
| Benzofurans and Triarylantimony difluorides | Pd(OAc)2, CuCl2 | 2-Arylbenzofurans | Moderate to High | mdpi.com |
Sonogashira Coupling and Tandem Cyclization Protocols
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of 2-substituted benzofurans. researchgate.netlookchem.com This reaction is often followed by a tandem or domino cyclization to construct the benzofuran ring in a single pot. organic-chemistry.org
A common approach involves the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.govacs.org This strategy has been successfully employed for the synthesis of a variety of 2-alkyl/aryl-benzofurans. lookchem.com The choice of catalyst, base, and solvent is crucial for the efficiency of this one-pot process. A combination of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in a suitable solvent like triethylamine (B128534) or dimethylformamide, is frequently used. nih.govlookchem.com
For the synthesis of this compound, this would involve the coupling of a 2-halophenol with cyclopropylacetylene. The subsequent intramolecular 5-exo-dig cyclization would then yield the desired product. The efficiency of the cyclization step can be influenced by the nature of the substituents on the phenol (B47542) and the reaction conditions.
A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, has also been reported for the synthesis of 2,3-disubstituted benzo[b]furans. organic-chemistry.org This method demonstrates the versatility of Sonogashira-based strategies in constructing complex benzofuran systems.
The table below highlights key aspects of the Sonogashira coupling and tandem cyclization approach:
| Reactants | Catalyst System | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| 2-Halophenols and Terminal Alkynes | Pd(PPh3)2Cl2/CuI | Sonogashira coupling followed by intramolecular cyclization | 2-Substituted benzofurans | nih.govlookchem.com |
Stereoselective Introduction and Modification of the Cyclopropyl Substituent
The stereochemistry of the cyclopropyl group can significantly impact the biological activity of this compound analogues. Therefore, methods for the stereoselective introduction and modification of this substituent are of great importance.
Cyclopropanation Reactions Utilizing Benzofuran Derivatives
Direct cyclopropanation of the 2,3-double bond of a benzofuran derivative is a potential route to introduce the cyclopropyl group. Arene cyclopropanation of diazo compounds, also known as the Büchner reaction, is a known method for the formation of cyclopropane (B1198618) rings on aromatic systems. rsc.org Transition metal-catalyzed versions of this reaction are often preferred to improve selectivity. rsc.org The reaction is believed to proceed through the addition of a metal carbene to a double bond, forming a norcaradiene intermediate which can then rearrange. rsc.org The stability of this intermediate is crucial for the outcome of the reaction.
While direct cyclopropanation of the benzofuran core itself is not widely reported for the synthesis of this compound, the principles of this reaction could be applied to precursors or derivatives. For instance, a 2-vinylbenzofuran (B8692172) could be a suitable substrate for a subsequent cyclopropanation reaction.
Incorporation of Pre-formed Cyclopropyl Building Blocks
An alternative and often more controlled approach is the use of pre-formed cyclopropyl building blocks in the synthesis. researchgate.net These building blocks already contain the cyclopropyl moiety with the desired stereochemistry, which is then incorporated into the benzofuran structure.
One example of such a building block is cyclopropylacetylene, which can be used in the Sonogashira coupling reaction with a 2-halophenol as described in section 2.1.2. Another versatile building block is cyclopropylboronic acid or its esters, which can participate in Suzuki-Miyaura cross-coupling reactions. mdpi.com A palladium-catalyzed Suzuki-Miyaura coupling between a 2-halobenzofuran and cyclopropylboronic acid would directly yield this compound. This method offers high functional group tolerance and generally proceeds with good yields.
The enzymatic synthesis of chiral cyclopropane building blocks is an emerging strategy that can provide enantiomerically pure starting materials for the synthesis of complex molecules. nih.gov
The following table presents some pre-formed cyclopropyl building blocks and their application in synthesis:
| Cyclopropyl Building Block | Reaction Type | Application | Reference |
|---|---|---|---|
| Cyclopropylacetylene | Sonogashira Coupling | Synthesis of 2-cyclopropyl-substituted heterocycles | - |
| Cyclopropylboronic acid | Suzuki-Miyaura Coupling | Synthesis of cyclopropyl-substituted arenes and heterocycles | mdpi.com |
Asymmetric Synthetic Approaches via Cyclopropanol (B106826) Intermediates
Cyclopropanols are versatile three-carbon synthons that can undergo a variety of transformations, making them valuable intermediates in asymmetric synthesis. rsc.orgresearchgate.net These transformations can proceed either with ring-opening or with retention of the cyclopropane ring. rsc.org
In the context of this compound synthesis, a chiral cyclopropanol could be used as a precursor to a cyclopropyl-containing building block with defined stereochemistry. For example, a cyclopropanol could be converted into a corresponding cyclopropyl halide or boronate for use in cross-coupling reactions.
Recent advances in this area include the use of chiral catalysts to achieve asymmetric induction with non-chiral or racemic cyclopropanols. rsc.orgresearchgate.net This approach avoids the need for pre-synthesized enantiomerically enriched cyclopropanols. The stereoselective transformations of cyclopropanols offer a powerful platform for the asymmetric synthesis of complex molecules containing the cyclopropyl motif. rsc.org
Regioselective Functionalization and Derivatization Techniques
Regioselective functionalization of the this compound core is essential for the systematic exploration of its chemical space. The electron-rich nature of the benzofuran ring system allows for electrophilic substitution, while modern cross-coupling reactions provide powerful tools for the introduction of various functional groups at specific positions.
The introduction of carbaldehyde and carboxylic acid functionalities onto the this compound skeleton serves as a gateway to a multitude of further chemical transformations. These groups can be introduced at various positions on the benzene (B151609) ring, most commonly at the 5-position, through established synthetic protocols.
One of the most reliable methods for the formylation of electron-rich aromatic systems is the Vilsmeier-Haack reaction . nih.govacs.orgresearchgate.netresearchgate.netorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO). acs.orgresearchgate.net For this compound, this electrophilic aromatic substitution is expected to proceed with high regioselectivity, directing the formyl group to the electron-rich and sterically accessible C5 position of the benzofuran ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired this compound-5-carbaldehyde. acs.orgresearchgate.net
The corresponding carboxylic acid can be readily synthesized from the carbaldehyde derivative via oxidation. A variety of oxidizing agents can be employed for this transformation, with common choices including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Alternatively, milder conditions using reagents like sodium chlorite (B76162) (NaClO₂) can be utilized to minimize potential side reactions.
Another approach to carboxylic acid derivatives involves a Perkin rearrangement of a suitably substituted 3-halocoumarin precursor, which can be facilitated by microwave irradiation to expedite the reaction. nih.gov Additionally, direct carboxylation can be achieved by first performing a regioselective lithiation or Grignard formation on a halogenated this compound, followed by quenching with carbon dioxide.
Table 1: Synthetic Routes to Carbaldehyde and Carboxylic Acid Derivatives of this compound
| Derivative | Synthetic Method | Key Reagents | Position of Functionalization |
| Carbaldehyde | Vilsmeier-Haack Reaction | DMF, POCl₃ | C5 |
| Carboxylic Acid | Oxidation of Carbaldehyde | KMnO₄, Jones Reagent, or NaClO₂ | C5 |
| Carboxylic Acid | Perkin Rearrangement | 3-Halocoumarin precursor, Base | C2 (rearrangement product) |
| Carboxylic Acid | Lithiation/Carboxylation | n-BuLi or Mg, CO₂ | Dependent on halogen position |
Amine and amide functionalities are prevalent in biologically active molecules, and their incorporation into the this compound scaffold is a key objective. These groups can be introduced through various synthetic strategies, often leveraging the carboxylic acid derivatives described previously.
The most common method for the synthesis of amides is the coupling of a carboxylic acid with a primary or secondary amine. researchgate.net This reaction is typically mediated by a coupling reagent that activates the carboxylic acid. researchgate.netluxembourg-bio.comnih.gov A wide array of such reagents is available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA). nih.gov This approach allows for the synthesis of a diverse library of substituted amide analogues of this compound by varying the amine coupling partner. The reaction of this compound-5-carboxylic acid with a desired amine in the presence of a suitable coupling reagent would yield the corresponding this compound-5-carboxamide. nih.gov
The direct introduction of an amino group to the benzofuran ring is more challenging. One potential route involves the nitration of the this compound core, followed by reduction of the nitro group to an amine. However, this method can suffer from a lack of regioselectivity and harsh reaction conditions. A more controlled approach would involve Hofmann, Curtius, or Schmidt rearrangements starting from a carboxylic acid or its derivative to furnish the corresponding amine.
Table 2: Synthesis of Amine and Substituted Amide Analogues
| Target Derivative | Starting Material | Key Method | Common Reagents |
| Substituted Amide | Carboxylic Acid | Amide Coupling | EDC, HOBt, DIPEA, Amine |
| Primary Amine | Carboxylic Acid | Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), heat |
| Primary Amine | Carboxylic Acid | Hofmann Rearrangement | Bromine, Sodium Hydroxide |
Boron-containing compounds, particularly boronic acids and their esters, are exceptionally versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. organic-chemistry.orgacs.org The incorporation of a boronic acid or a boronate ester group onto the this compound scaffold would significantly enhance its synthetic utility.
A powerful and widely used method for the synthesis of aryl boronic esters is the Miyaura borylation . organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org To synthesize a boron-containing this compound hybrid, a halogenated derivative, for instance, 5-bromo-2-cyclopropylbenzofuran, would be subjected to Miyaura borylation conditions. This typically involves a palladium catalyst, such as Pd(dppf)Cl₂, a suitable base like potassium acetate (B1210297) (KOAc), and a solvent like dioxane or toluene, heated to effect the coupling. This would yield 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran, a stable boronate ester that can be readily used in subsequent cross-coupling reactions.
Alternatively, aryl boronic acids can be prepared through the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. acs.org This would involve the initial formation of an organometallic species from a halogenated this compound at low temperature, which is then trapped with a borate ester.
Table 3: Methods for the Synthesis of Boron-Containing this compound Derivatives
| Derivative | Starting Material | Method | Key Reagents |
| Boronate Ester | Halo-2-cyclopropylbenzofuran | Miyaura Borylation | B₂pin₂, Pd catalyst, Base |
| Boronic Acid | Halo-2-cyclopropylbenzofuran | Lithiation/Borylation | n-BuLi, Trialkyl borate |
| Boronic Acid | Halo-2-cyclopropylbenzofuran | Grignard/Borylation | Mg, Trialkyl borate |
Methodological Advancements in Scale-Up Synthesis
The transition of a synthetic route from laboratory-scale to large-scale production presents numerous challenges, including cost, safety, efficiency, and environmental impact. For this compound and its derivatives, advancements in process chemistry are crucial for their potential application in pharmaceuticals or materials science.
Recent reviews on benzofuran synthesis highlight several strategies that are amenable to larger-scale production. nih.govacs.org Copper-catalyzed methodologies, for instance, have been developed for the gram-scale synthesis of benzofuran derivatives. nih.govacs.org These methods often involve one-pot procedures, which are advantageous for large-scale synthesis as they reduce the number of unit operations and minimize waste. nih.govacs.org An example is the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with substituted alkenes. acs.org
The development of robust, one-pot processes is a key advancement in the scale-up of benzofuran synthesis. For example, a four-step, one-pot process for the synthesis of a 6-hydroxybenzofuran-3-carboxylic acid has been reported, demonstrating the feasibility of streamlining multi-step sequences for large-scale applications. acs.org Such processes often require careful optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, to ensure high yield and purity on a larger scale. acs.org
For the specific case of this compound, a scalable synthesis would likely involve a convergent approach, where the cyclopropyl group is introduced early in the synthesis or as part of a key building block. The choice of catalysts and reagents would also be critical, with a preference for inexpensive, low-toxicity, and recyclable materials. The use of flow chemistry is another potential advancement that could offer improved safety, efficiency, and scalability for the synthesis of this compound and its derivatives.
Chemical Reactivity and Transformation Studies of 2 Cyclopropylbenzofuran Systems
Reactivity of the Furanoid Ring System
The benzofuran (B130515) nucleus, an electron-rich aromatic system, is susceptible to various transformations, particularly those that target the double bond of the furan (B31954) ring or involve substitution on the aromatic core.
Catalytic hydrogenation of benzofuran derivatives is a key transformation for producing saturated heterocyclic compounds. This process is formally a reduction, where hydrogen gas (H₂) adds across a double bond, converting unsaturated compounds into saturated ones. chemistrytalk.org The reaction typically requires a metal catalyst, such as palladium, platinum, or nickel, which facilitates the breaking of the H-H bond and the addition of hydrogen atoms to the substrate. chemistrytalk.org
In the context of 2-cyclopropylbenzofuran, catalytic hydrogenation can selectively target the furan ring. The use of specific catalysts, such as ruthenium nanoparticles immobilized on a polymer-grafted silica (B1680970) support (Ru@PGS), has been shown to be effective for the full hydrogenation of the benzofuran ring system. researchgate.net The mechanism involves the adsorption of both the hydrogen gas and the benzofuran derivative onto the surface of the metal catalyst. The catalyst weakens the H-H bond, allowing for the stepwise transfer of hydrogen atoms to the furan moiety, ultimately leading to the saturation of the heterocyclic ring while potentially leaving the cyclopropyl (B3062369) group intact under controlled conditions. chemistrytalk.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high selectivity. For instance, ruthenium or rhodium-based catalysts are often required for the hydrogenation of aromatic rings like the benzene (B151609) portion of the benzofuran, which typically necessitates high temperatures and pressures. chemistrytalk.org
Table 1: Catalysts in Hydrogenation of Benzofuran Derivatives
| Catalyst System | Substrate Type | Product | Reference |
|---|---|---|---|
| Ru@PGS | Benzofuran derivatives | Fully hydrogenated benzofuran | researchgate.net |
| Ru@SILP-LA | Benzofuran derivatives | Selectively hydrogenated products | researchgate.net |
This table provides examples of catalyst systems used for the hydrogenation of related structures.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org The benzofuran ring is more reactive towards electrophiles than benzene due to the electron-donating nature of the oxygen atom. pearson.com In SEAr reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring through a two-step mechanism involving the formation of a cationic intermediate (arenium ion). masterorganicchemistry.com
Table 2: General Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile (E+) |
|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |
| Sulfonation | Fuming H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |
This table summarizes common SEAr reactions applicable to aromatic systems like benzofuran.
Transformations Involving the Cyclopropyl Moiety
The cyclopropyl group is characterized by significant ring strain, making it susceptible to reactions that lead to the opening of the three-membered ring.
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a thermodynamic driving force for ring-opening reactions. beilstein-journals.org These transformations can proceed through various mechanistic pathways, including radical, cationic, or anionic intermediates, depending on the reagents and conditions employed.
Acid-catalyzed ring-opening can occur when the cyclopropyl group is protonated or interacts with a Lewis acid. This generates a carbocation intermediate, which can then be trapped by a nucleophile. For instance, acid-catalyzed ring-opening cyclization of spirocyclopropanes has been used to construct 2-arylbenzofuran skeletons. elsevierpure.com
Radical-mediated ring-opening is another common pathway. This process can be initiated by the addition of a radical species to the cyclopropane ring, leading to a radical intermediate that undergoes rapid ring-opening to form a more stable, open-chain radical. beilstein-journals.org This subsequent radical can then participate in further reactions, such as cyclization or reaction with a radical acceptor. beilstein-journals.orgnih.gov The mechanism often involves single-electron transfer (SET) from a catalyst or reagent to the substrate.
The specific pathway for the ring-opening of the cyclopropyl group in this compound would be influenced by the stability of the resulting intermediates. Cleavage of the C1-C2 bond of the cyclopropyl ring attached to the benzofuran could lead to intermediates stabilized by the adjacent aromatic system.
The Cope rearrangement is a thermally-induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com This concerted reaction proceeds through a cyclic transition state, often resembling a chair conformation, and is governed by the principles of orbital symmetry. wikipedia.orgtcichemicals.com
While this compound itself is not a 1,5-diene, it can be a precursor to substrates that undergo Cope-type rearrangements. A classic example is the rearrangement of divinylcyclopropanes. If this compound were chemically modified to introduce vinyl groups on the cyclopropane ring, the resulting divinylcyclopropane derivative could undergo a Cope rearrangement. This reaction is often driven by the release of ring strain from the three-membered ring, leading to the formation of larger, more stable ring systems like cycloheptadienes. tcichemicals.com The reaction is typically reversible, with the equilibrium favoring the thermodynamically more stable isomer. organic-chemistry.org
An important variant is the oxy-Cope rearrangement, where a hydroxyl group is present at the C3 position of the 1,5-diene system. The initial rearrangement product is an enol, which tautomerizes to a stable carbonyl compound, making the reaction effectively irreversible and a powerful synthetic tool. masterorganicchemistry.comorganic-chemistry.org
Cross-Coupling Reactions and Alkyne Functionalizations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, which couples an organoboron species with an organic halide or triflate, is particularly versatile for functionalizing aromatic and heterocyclic systems. semanticscholar.orgmdpi.com
For this compound, cross-coupling reactions could be employed in several ways. A halogenated this compound (e.g., bromo-2-cyclopropylbenzofuran) could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the benzofuran core. semanticscholar.org Conversely, the cyclopropyl group itself can be introduced onto a pre-functionalized benzofuran using reagents like potassium cyclopropyltrifluoroborate (B8364958) under palladium catalysis. organic-chemistry.org These reactions often utilize palladium(II) acetate (B1210297) or other palladium sources in combination with specialized phosphine (B1218219) ligands, such as SPhos or XPhos, to achieve high efficiency. mdpi.comorganic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for synthesizing 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids. nih.govbeilstein-archives.org
Functionalization with alkyne groups can also be achieved. For instance, radical-mediated ring-opening of cyclopropanols with ethynylbenziodoxolones provides a method for introducing an alkyne moiety while cleaving the cyclopropane ring. nih.gov Another approach involves introducing an alkyne group onto the benzofuran ring via Sonogashira coupling, which could then be used for further transformations like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach other molecules. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen |
| Palladium |
| Platinum |
| Nickel |
| Ruthenium |
| Rhodium |
| Bromine |
| Chlorine |
| 2-Arylbenzofuran |
| Potassium cyclopropyltrifluoroborate |
| SPhos |
| XPhos |
Gold-Catalyzed Alkynylative Cyclization
While not a direct transformation of this compound itself, gold-catalyzed reactions represent an advanced strategy for constructing related complex systems that incorporate both benzofuran and cyclopropane rings. One notable example is the gold(I)-catalyzed cascade cyclization reaction of phenylene-tethered allenynes with benzofurans. This process does not start with this compound but rather uses benzofuran as a reactant to build a fused cyclopropane ring system.
In these reactions, a gold catalyst activates an allene (B1206475) moiety, making it susceptible to nucleophilic attack by the alkyne part of the molecule. This forms a vinyl cation intermediate, which then facilitates the cyclization cascade. When performed in the presence of a benzofuran, the reaction yields complex 1-(naphth-1-yl)cyclopropa[b]benzofuran derivatives. This methodology highlights the utility of gold catalysis in generating polycyclic structures that merge the benzofuran and cyclopropane motifs into a single, rigid framework.
C(sp²)-C(sp³) Cross-Coupling Methodologies
The most pivotal and widely employed method for the synthesis of the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide array of functional groups. nih.govnih.gov It facilitates the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aromatic ring and an sp³-hybridized carbon of the cyclopropyl group. nih.gov
The general approach involves coupling a 2-substituted benzofuran, typically a 2-halobenzofuran (e.g., 2-bromobenzofuran) or a 2-benzofuranyl triflate, with a cyclopropylboron reagent. nih.govorganic-chemistry.org Cyclopropylboronic acid and its corresponding trifluoroborate salts are common coupling partners due to their stability and ease of handling. nih.govaudreyli.com
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the 2-halobenzofuran. This is followed by transmetalation with the cyclopropylboron species (activated by a base) and concludes with reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have proven highly effective in promoting these types of couplings, even with less reactive aryl chlorides. nih.govmdpi.com
| Aryl Electrophile | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₃PO₄ | CPME / H₂O | Good to Excellent | nih.gov |
| Heteroaryl Chloride | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | Good to Excellent | nih.gov |
| Aryl Bromide | Cyclopropylboronic Acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene / H₂O | High | audreyli.com |
| Aryl Triflate | trans-Cyclopropylboronic Acid | Pd(PPh₃)₄ | KF·2H₂O | Toluene | Very Good | organic-chemistry.org |
| Bromothiophene | Cyclopropylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 69-93% | mdpi.com |
Derivatization for Enhanced Chemical Diversity
Following the successful synthesis of the this compound core, further structural modifications can be introduced to explore the chemical space and generate analogues for structure-activity relationship (SAR) studies. The primary route for this derivatization is through electrophilic aromatic substitution (SEAr) on the benzofuran ring system. wikipedia.orgmasterorganicchemistry.com
The benzofuran ring is electron-rich and generally reactive towards electrophiles. The reaction mechanism involves the attack of the aromatic π-system on an electrophile to form a cationic intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity, resulting in a substituted product. masterorganicchemistry.com The regioselectivity of the substitution is influenced by the directing effects of both the fused oxygen-containing ring and the 2-cyclopropyl substituent. The benzofuran system typically directs electrophiles to the C4, C5, C6, and C7 positions on the benzene ring portion.
Common electrophilic aromatic substitution reactions that can be applied to the this compound scaffold include:
Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). masterorganicchemistry.com
Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com The resulting nitro-substituted derivatives can be subsequently reduced to form amino-substituted compounds.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com This is a reliable method for installing ketone functionalities.
Friedel-Crafts Alkylation: Attachment of an alkyl group using an alkyl halide and a Lewis acid. This reaction can sometimes be complicated by polyalkylation and carbocation rearrangements. wikipedia.orglibretexts.org
Sulfonation: Substitution with a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Through these well-established reactions, a diverse library of this compound derivatives can be synthesized, allowing for the systematic modification of the molecule's steric and electronic properties.
Theoretical and Computational Investigations of 2 Cyclopropylbenzofuran
Quantum Chemical Analysis of Electronic and Structural Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule like 2-cyclopropylbenzofuran. These methods, typically employing Density Functional Theory (DFT) or other ab initio approaches, can provide deep insights into the molecule's geometry, stability, and electronic character.
Conformational Energy Landscapes and Geometry Optimization
The presence of a flexible cyclopropyl (B3062369) group attached to the rigid benzofuran (B130515) scaffold suggests the existence of multiple conformations. A thorough investigation would involve mapping the potential energy surface by systematically rotating the cyclopropyl group relative to the benzofuran ring. This process, known as a conformational search or scan, identifies all possible low-energy structures (conformers).
Following the identification of these conformers, geometry optimization is performed for each. This computational process calculates the most stable arrangement of atoms in three-dimensional space, corresponding to a minimum on the potential energy landscape. The optimized geometries would provide precise bond lengths, bond angles, and dihedral angles for the most stable forms of this compound. The relative energies of these conformers would also be determined, indicating their population distribution at a given temperature.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic behavior of molecules. wikipedia.orgtaylorandfrancis.com This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO distribution would indicate the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and not based on actual published calculations.)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Benzofuran Ring |
| LUMO | -1.2 | Benzofuran Ring |
| HOMO-LUMO Gap | 5.3 | N/A |
Computational Reactivity Indices and Prediction
Building upon FMO analysis, various reactivity indices can be calculated to provide a more quantitative prediction of chemical behavior. These indices, derived from conceptual DFT, help in understanding the global and local reactivity of this compound.
Key global reactivity indices include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
In addition to these global descriptors, local reactivity can be assessed using Fukui functions. These functions identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.
Mechanistic Elucidation of Chemical Reactions
Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Analysis for Ring Transformations
The cyclopropyl group is known to undergo various ring-opening and rearrangement reactions under thermal or photochemical conditions. Computational methods can be used to model these transformations. A key aspect of this is the identification and characterization of transition states—the high-energy species that exist transiently between reactants and products.
By calculating the structure and energy of the transition state for a potential ring transformation of this compound, the activation energy for the reaction can be determined. This, in turn, allows for the calculation of reaction rates and provides a basis for understanding how the reaction might proceed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the desired reactants and products.
Computational Modeling of Catalytic Cycles
If this compound were to be involved in a catalytic process, for example, a metal-catalyzed cross-coupling or functionalization reaction, computational modeling could be employed to elucidate the entire catalytic cycle. This would involve a step-by-step investigation of each elementary reaction in the cycle, such as oxidative addition, migratory insertion, and reductive elimination.
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding the interactions between a ligand, such as a small molecule, and a biological target, typically a protein or nucleic acid.
Prediction of Ligand-Target Binding Interactions (In Vitro)
While no specific in vitro binding interaction studies for this compound have been reported, research on other benzofuran derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on different substituted benzofurans have explored their binding affinity for receptors like human opioid and cannabinoid receptors. These investigations typically involve experimental assays to determine binding constants and inhibitory concentrations, which are then often rationalized through computational docking studies to visualize potential binding poses and key interactions at the molecular level.
Computational Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methodologies provide quantitative models to predict the activity of new compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For various classes of benzofuran derivatives, 2D- and 3D-QSAR studies have been conducted to elucidate the structural requirements for activities such as antimicrobial, anticancer, and anti-inflammatory effects. These models help in identifying key structural features that can be modified to enhance the desired biological activity. However, no QSAR models specifically developed for this compound derivatives were found in the reviewed literature.
Pharmacophore Generation and Virtual Screening
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand-target complex or from a set of active molecules. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening, to identify new compounds that are likely to be active. This approach has been successfully applied to the discovery of novel inhibitors for various targets using scaffolds related to benzofuran. The generation of a specific pharmacophore model for this compound would require a set of known active compounds with this specific scaffold or a high-resolution structure of its biological target, neither of which is currently available.
Structure Activity Relationship Sar Studies of 2 Cyclopropylbenzofuran Derivatives for in Vitro Biological Activities
Design Principles for Systematic SAR Exploration of 2-Cyclopropylbenzofuran Analogues
The design of novel this compound analogues is guided by established medicinal chemistry principles. These include positional scanning to identify key interaction points on the benzofuran (B130515) ring, as well as modifications to the cyclopropyl (B3062369) moiety and any associated linkers to fine-tune the molecule's interaction with its biological target.
Modifications of the Cyclopropyl Moiety and Linkers
The cyclopropyl group at the 2-position of the benzofuran ring is not merely a passive structural element; its modification, as well as that of any associated linkers, offers a valuable avenue for SAR exploration. The cyclopropyl ring can influence the molecule's conformation, metabolic stability, and binding interactions.
A notable example of the strategic modification of a cyclopropyl moiety on a benzofuran core is seen in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase. In the benzofuran-based inhibitor HCV-796, a cyclopropyl group is present at the C5 position. nih.gov Subsequent research explored the replacement of this cyclopropyl group with other substituents to modulate the inhibitor's activity and properties. nih.gov This highlights the importance of the cyclopropyl group as a point for diversification in drug design.
Furthermore, the nature of any linker connecting the cyclopropyl group or other substituents to the benzofuran core can significantly impact the compound's biological profile. While specific studies detailing linker modifications for this compound derivatives are limited, the principles of linker design in medicinal chemistry suggest that variations in linker length, flexibility, and chemical composition can be used to optimize the orientation and binding affinity of the molecule within the target's active site.
In Vitro Biological Activity Profiling and Mechanistic Characterization
The this compound scaffold has been investigated for its potential to modulate the activity of various enzymes and receptors, leading to a range of in vitro biological effects. Mechanistic studies have been crucial in understanding how these derivatives exert their effects at a molecular level.
Investigation of Enzyme Inhibition Mechanisms (e.g., PI3K, VEGFR2, Tyrosinase)
PI3K and VEGFR2 Inhibition:
Benzofuran derivatives have been identified as promising inhibitors of phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are key targets in cancer therapy. nih.gov One study reported the design and synthesis of a series of new benzofuran derivatives as dual PI3K/VEGFR2 inhibitors. nih.gov In this series, a particularly potent compound demonstrated significant inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. nih.govresearchgate.net The mechanistic study of this compound revealed a dual inhibitory effect, suggesting its potential as a multi-targeted anticancer agent. nih.govresearchgate.net
The inhibition of PI3K is crucial as it is a key enzyme in a signaling pathway that promotes cell growth and survival. nih.gov By blocking this pathway, these compounds can induce apoptosis in cancer cells. nih.gov Similarly, VEGFR2 is a primary receptor in transmitting angiogenic signals, which are essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR2, these compounds can disrupt the blood supply to tumors. While the specific compounds in this study were not explicitly identified as this compound derivatives, the findings underscore the potential of the broader benzofuran scaffold in targeting these critical cancer-related enzymes.
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. While specific studies on this compound as a tyrosinase inhibitor are not prominent, related structures have shown activity. For instance, aurones, which contain a benzylidenebenzofuran-3(2H)-one core, have been identified as human tyrosinase inhibitors. The inhibitory potency of these compounds is significantly influenced by the presence and position of hydroxyl groups. This suggests that the benzofuran scaffold can be a viable starting point for the design of tyrosinase inhibitors, and the introduction of a cyclopropyl group at the 2-position could be a novel approach to explore this chemical space.
Characterization of Receptor Modulation Pathways (e.g., P2X3/P2X2/3 receptors)
A comprehensive search of scientific literature did not yield specific studies detailing the characterization of this compound derivatives as modulators of P2X3 or P2X2/3 receptors. These receptors are ligand-gated ion channels that play a significant role in pain signaling and are attractive targets for the development of new analgesics. While various classes of compounds are being investigated as antagonists for these receptors, there is no readily available information to suggest that this compound derivatives have been profiled for this activity.
Correlation of Structural Elements with Observed In Vitro Responses
Detailed structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's structure correlates with its biological activity. For the benzofuran class, SAR studies have been pivotal. nih.gov They have shown, for example, that introducing certain substituents can lead to potent anticancer, anti-inflammatory, or antimicrobial agents. nih.gov The C-2 position is particularly significant, as modifications here directly influence the molecule's interaction with biological targets. nih.govmdpi.com Without specific studies on this compound, one can only hypothesize based on the known properties of the cyclopropyl group.
Impact of Electronic and Steric Factors on In Vitro Activity
The cyclopropyl group is a unique substituent with distinct electronic and steric characteristics. Electronically, it possesses partial double-bond character, allowing it to participate in conjugation, which can influence the electron distribution of the entire benzofuran ring system. unl.pt Sterically, it is a small, rigid, and planar ring, which can provide a specific conformational restriction to the molecule. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.
In the broader context of drug discovery, the introduction of a cyclopropane (B1198618) ring has been used to modulate metabolic stability and binding affinity. unl.pt However, without experimental data from in vitro assays comparing this compound to other 2-substituted analogs (e.g., 2-methyl, 2-ethyl, 2-isopropyl), it is impossible to quantify the specific impact of these factors on its biological activity.
Application of Fragment-Based Approaches in this compound Research
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. monash.edunih.govdrugdiscoverychemistry.com Benzofuran itself is an attractive scaffold for FBDD due to its structural simplicity and synthetic tractability. monash.edunih.gov A this compound fragment would be an interesting candidate for a fragment library due to its desirable properties, including low molecular weight, structural rigidity, and three-dimensional character.
In a typical FBDD campaign, fragments that bind are identified and then optimized or "grown" into more potent, drug-like molecules. drugdiscoverychemistry.com While there are published examples of FBDD campaigns starting with benzofuran-containing fragments, none specifically report the use of a this compound core. monash.edunih.gov The elaboration of such a fragment would involve synthetic modifications, potentially extending from the cyclopropyl group or other positions on the benzofuran ring to probe interactions with the target protein.
Advanced Analytical Methodologies for the Characterization and Research of 2 Cyclopropylbenzofuran
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of 2-Cyclopropylbenzofuran, providing detailed information about its atomic connectivity and structural framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the topology of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers a detailed map of the hydrogen atoms within the molecule. The aromatic protons on the benzofuran (B130515) ring typically appear in the downfield region (δ 7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current. The proton on the furan (B31954) ring (H-3) is expected to resonate as a singlet at a distinct chemical shift. The protons of the cyclopropyl (B3062369) group will exhibit characteristic signals in the upfield region, typically below δ 2.5 ppm. The methine proton of the cyclopropyl ring will appear as a multiplet, coupled to the four methylene (B1212753) protons, which themselves will present as complex multiplets due to their diastereotopic nature. scielo.broregonstate.edunetlify.app
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. chemistrysteps.comlibretexts.org The spectrum will display ten distinct signals corresponding to the ten carbon atoms of this compound (assuming no accidental equivalence). The aromatic carbons of the benzofuran core will resonate in the δ 110-160 ppm range, with the oxygen-bearing carbons (C-2 and C-7a) appearing at the most downfield positions. libretexts.org The carbons of the cyclopropyl group will be observed in the upfield region, typically between δ 0-15 ppm. chemistrysteps.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~160 |
| C3 | ~6.5 (s, 1H) | ~102 |
| C3a | - | ~128 |
| C4 | ~7.5 (d, 1H) | ~123 |
| C5 | ~7.2 (t, 1H) | ~124 |
| C6 | ~7.3 (t, 1H) | ~121 |
| C7 | ~7.5 (d, 1H) | ~111 |
| C7a | - | ~155 |
| C1' (Cyclopropyl CH) | ~2.1 (m, 1H) | ~8 |
| C2'/C3' (Cyclopropyl CH₂) | ~1.0 (m, 4H) | ~7 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, m=multiplet.
Mass Spectrometry (MS) Applications (e.g., LC-MS, ESI-HRMS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. whitman.edu
For this compound (C₁₁H₁₀O), the nominal molecular weight is 158 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 158. Key fragmentation pathways would likely involve the cyclopropyl substituent. A common fragmentation would be the loss of the cyclopropyl group (C₃H₅•, 29 mass units) or ethylene (B1197577) (C₂H₄, 28 mass units) from the cyclopropyl ring, leading to characteristic fragment ions. msu.edunih.gov Cleavage of the benzofuran ring system can also occur, yielding ions that are diagnostic of the core structure. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are powerful hyphenated techniques. thermofisher.com LC-MS allows for the analysis of the compound within a complex mixture by first separating it chromatographically. lcms.cz ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, which for this compound would be observed at m/z 159. ESI-HRMS can provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the elemental formula (e.g., C₁₁H₁₁O⁺ for the protonated molecule), thus confirming the compound's identity. mdpi.comnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺˙ | 158 | Molecular Ion |
| [M+H]⁺ | 159 | Protonated Molecule (ESI) |
| [M-C₂H₄]⁺˙ | 130 | Loss of ethylene from cyclopropyl ring |
| [C₈H₅O]⁺ | 117 | Fragment from benzofuran core |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-H stretching of the cyclopropyl group is also anticipated in this region, sometimes at slightly higher wavenumbers than typical alkane C-H stretches. uomustansiriyah.edu.iq The spectrum will also feature aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong band corresponding to the asymmetric C-O-C stretching of the furan ring is a key diagnostic feature, typically appearing in the 1250-1000 cm⁻¹ range. uc.edumsu.edulibretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Cyclopropyl C-H Stretch | 3100-2990 |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 |
| Asymmetric C-O-C Stretch (Furan) | 1260-1230 |
| Out-of-plane C-H Bending (Aromatic) | 900-675 |
Chromatographic Separation and Purification Methods
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. sielc.com For a non-polar compound like this compound, a reversed-phase HPLC or UHPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution, starting with a higher proportion of a weak solvent like water and gradually increasing the proportion of a stronger organic solvent like acetonitrile (B52724) or methanol, would effectively elute the compound from the column. Detection is commonly achieved using a UV detector, set at a wavelength where the benzofuran chromophore exhibits strong absorbance (typically around 254 nm or 280 nm).
Table 4: Typical HPLC/UHPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm for UHPLC) |
| Mobile Phase A | Water (with 0.1% Formic Acid for MS compatibility) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient (e.g., 50% B to 100% B over 10 minutes) |
| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) |
| Detection | UV at 254 nm |
| Column Temperature | 25-40 °C |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.gov For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) would be used. The mobile phase, or eluent, would be a mixture of non-polar and slightly more polar organic solvents. A common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.govsemanticscholar.orgresearchgate.net The ratio of these solvents is adjusted to achieve good separation, indicated by the retention factor (Rf) value. Due to its relatively non-polar nature, this compound is expected to have a high Rf value in such systems. Visualization of the spot on the TLC plate is typically achieved under UV light (254 nm), where the benzofuran ring will fluoresce.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.
The choice of the stationary phase is critical for achieving optimal separation from potential impurities, starting materials, or byproducts. For benzofuran derivatives, columns with a non-polar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., Rtx-1MS or CP-Sil 5 CB), are often employed. mdpi.com The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic qualitative parameter under a specific set of experimental conditions (e.g., temperature program, carrier gas flow rate).
When coupled with a Mass Spectrometer (GC-MS), the technique provides not only separation but also structural information. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can confirm the identity of the compound. For instance, the analysis of related benzofuran structures shows characteristic fragmentation patterns that can be used for identification. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and conformational details of the cyclopropyl and benzofuran moieties in the solid state.
The process involves several key steps:
Crystallization : A high-purity sample of this compound must be crystallized to form a single, well-ordered crystal of suitable size and quality. This is often the most challenging step in the process. nih.gov
Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. nih.govlibretexts.org
Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the repeating unit cell of the crystal. nih.gov This map is then interpreted to build an atomic model of the molecule. The model is subsequently refined to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. ruppweb.org
The final output is a detailed three-dimensional model of the molecule, which confirms its connectivity and provides precise geometric parameters. This structural information is invaluable for understanding intermolecular interactions in the solid state and for structure-based functional studies. ruppweb.org
Analytical Method Development and Validation in this compound Research
The development and validation of an analytical procedure are crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.eu For research involving this compound, this process ensures the quality of data for purity assessment, stability studies, and quantification. The validation process is guided by frameworks established by regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). fda.govich.org
Key validation characteristics include:
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.euresearchgate.net
Accuracy : The closeness of test results obtained by the method to the true value. researchgate.net
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net
Table 1: Typical Validation Parameters for a Quantitative GC Assay of this compound
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2) | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 50-150% of the target concentration | 1.0 - 15.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
The goal of sample preparation is to isolate this compound from a sample matrix (e.g., a reaction mixture, biological fluid, or environmental sample) and prepare it in a form suitable for analysis. nih.gov An optimized protocol maximizes analyte recovery, removes interfering substances, and ensures the method's robustness. researchgate.net
For a solid sample, this might involve dissolution in an appropriate solvent followed by filtration. For liquid samples, protocols can range from simple dilution to more complex extraction techniques. A common approach for isolating a semi-polar compound like this compound from an aqueous matrix would be liquid-liquid extraction (LLE) using a water-immiscible organic solvent.
In the analysis of a related compound, carbofuran, in aquatic products, a robust extraction protocol was developed involving:
Extraction of the sample with acetonitrile. nih.gov
Defatting with hexane to remove non-polar interferences. nih.gov
A cleanup step using a solid-phase extraction (SPE) column, such as one packed with alumina (B75360) (Al₂O₃), to remove polar interferences before GC analysis. nih.gov
Optimization involves systematically varying parameters such as the choice of extraction solvent, pH of the aqueous phase, solvent-to-sample volume ratio, and the type of SPE sorbent to achieve the highest and most consistent analyte recovery.
Qualitative Assay: A qualitative assay aims to identify the presence of this compound. In GC-MS, this is achieved by comparing both the retention time and the mass spectrum of the peak from the sample with those of a certified reference standard analyzed under identical conditions. A match in both these parameters provides a high degree of confidence in the identification.
Quantitative Assay: A quantitative assay measures the exact amount or concentration of this compound in a sample. For GC-based methods (using detectors like a Flame Ionization Detector, FID, or a Mass Spectrometer), this typically involves an external standard calibration method.
The development process includes:
Preparation of Standards : A series of calibration standards is prepared by accurately diluting a stock solution of pure this compound to known concentrations. europa.eu
Generation of a Calibration Curve : Each standard is analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentration of the analyte. For a linear method, this plot should be a straight line. researchgate.net
Sample Analysis : The sample is prepared using the optimized extraction protocol and analyzed using the same method.
Quantification : The concentration of this compound in the sample is determined by measuring its peak area and interpolating the concentration from the linear regression equation of the calibration curve.
Table 2: Example of a Linearity Study for a Quantitative GC Assay of this compound
| Standard Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 1 | 1.0 | 51,245 |
| 2 | 2.5 | 128,110 |
| 3 | 5.0 | 254,980 |
| 4 | 10.0 | 510,500 |
| 5 | 15.0 | 765,330 |
Linear Regression Equation: Peak Area = 51025 * [Concentration] + 150
Correlation Coefficient (r²): 0.9998
Future Directions and Emerging Research Perspectives in 2 Cyclopropylbenzofuran Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
While classical methods for benzofuran (B130515) synthesis exist, the future of 2-cyclopropylbenzofuran synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies. acs.orgnih.gov Current research on benzofuran synthesis has highlighted several promising strategies that could be adapted for this compound. researchgate.net These include transition metal-catalyzed reactions, visible-light-mediated catalysis, and the use of green solvents. nih.govchemistryviews.org
Future efforts will likely focus on:
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Building on established methods like Sonogashira coupling, researchers can explore the use of palladium and copper co-catalysts to couple appropriately substituted o-iodophenols with cyclopropyl (B3062369) acetylenes. acs.orgnih.gov The development of recyclable catalysts, such as palladium on carbon (Pd/C), would enhance the sustainability of these processes. chemistryviews.org
Visible-Light-Mediated Synthesis: Photoredox catalysis offers a green alternative to traditional metal-catalyzed reactions, often proceeding under mild conditions. nih.gov Investigating the visible-light-promoted cyclization of precursors like cyclopropyl-substituted enynes could provide a novel and sustainable route to the target molecule. nih.gov
One-Pot Reactions and Domino Sequences: Designing cascade reactions that form multiple bonds in a single operation from simple starting materials can significantly improve efficiency. A potential one-pot strategy could involve the reaction of salicylaldehydes, amines, and a source of the cyclopropyl alkyne, catalyzed by a copper salt in an eco-friendly deep eutectic solvent. acs.orgnih.gov
Metal-Free Cyclization: Exploring metal-free alternatives, such as iodine(III)-catalyzed oxidative cyclization of 2-hydroxy-stilbene analogues bearing a cyclopropyl group, could reduce cost and metal contamination in the final products. nih.gov
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Key Features | Potential Precursors | Catalyst/Reagent Examples | Reference |
|---|---|---|---|---|
| Pd/C-Catalyzed Cyclization | Recyclable catalyst, sustainable protocol. | o-allylphenols with cyclopropyl moiety. | Palladium-on-carbon (Pd/C). | chemistryviews.org |
| Palladium-Copper Co-catalysis | High efficiency for C-C and C-O bond formation. | o-iodophenols and cyclopropyl acetylenes. | (PPh₃)PdCl₂, Copper Iodide (CuI). | acs.orgnih.gov |
| Copper-Catalyzed One-Pot Synthesis | Environmentally benign, use of deep eutectic solvents. | Salicylaldehydes, amines, cyclopropyl alkynes. | Copper Iodide (CuI) in Choline Chloride-Ethylene Glycol. | acs.orgnih.gov |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, green energy source. | Cyclopropyl-substituted enynes and disulfides. | Organic photosensitizers. | nih.gov |
| Metal-Free Oxidative Cyclization | Avoids transition metal contamination. | Cyclopropyl-substituted 2-hydroxystilbenes. | PhI(OAc)₂ (diacetoxyiodobenzene). | nih.gov |
Advanced Computational Design and Optimization of this compound Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound derivatives, in silico methods can predict molecular properties, guide synthetic efforts, and elucidate structure-activity relationships (SAR), thereby minimizing trial-and-error experimentation.
Future research perspectives include:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the this compound scaffold. These calculations can provide insights into how substituents on either the benzofuran ring or the cyclopropyl group influence the molecule's properties.
Molecular Docking and Virtual Screening: In the context of drug discovery, computational docking can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. mdpi.com This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further investigation.
Pharmacophore Modeling: By identifying the key structural features responsible for a desired biological activity, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity.
Predictive Modeling of Physicochemical Properties: Algorithms can be developed to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new materials or therapeutic agents.
Deepening Mechanistic Understanding of Molecular Interactions and Transformations
A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic routes and developing novel transformations. The presence of the strained cyclopropyl ring in this compound offers unique opportunities for studying intriguing chemical reactions.
Key areas for future mechanistic investigation are:
Cyclopropane (B1198618) Ring-Opening Reactions: The three-membered ring of the cyclopropyl group is susceptible to ring-opening under certain conditions (e.g., in the presence of transition metals or electrophiles). Detailed mechanistic studies, combining experimental techniques (like kinetic analysis and isotope labeling) with computational modeling (DFT), are needed to understand the factors that control the regioselectivity and stereoselectivity of these transformations. nih.govresearchgate.netnih.gov
Heck-Type Reactions: Investigating tandem reactions, such as a Heck reaction followed by a cyclopropane ring-opening, could lead to the synthesis of complex acyclic structures from this compound precursors. nih.govnih.gov Understanding the role of directing groups, ligands, and reaction conditions will be crucial for controlling the reaction outcome. nih.govresearchgate.net
Thiol-Michael Additions: For derivatives designed to interact with biological systems, understanding the mechanism of their reaction with biological nucleophiles, such as cysteine residues in proteins, is vital. uq.edu.au Computational studies can elucidate the energetics and pathways of such Michael additions. uq.edu.au
Development of this compound as Probes for Biological Systems
Fluorescent probes are essential tools for visualizing and understanding complex biological processes in real time. ed.ac.uk The benzofuran core is a component of many fluorescent molecules, and the introduction of a cyclopropyl group could modulate its photophysical properties in advantageous ways.
Emerging research should focus on:
Design of Novel Fluorophores: The rigid cyclopropyl group could be used to restrict intramolecular rotation, potentially leading to enhanced fluorescence quantum yields. Synthetic efforts could be directed towards creating derivatives with tunable emission wavelengths, large Stokes shifts, and high photostability.
Target-Specific Probes: By attaching specific recognition motifs (e.g., ligands for a particular receptor or enzyme substrate), this compound fluorophores could be developed into probes that localize within specific subcellular compartments or report on a particular enzymatic activity. eurekaselect.com
Minimalist Probes: The relatively small size of the this compound scaffold is advantageous for creating minimalist probes that are less likely to perturb the biological systems they are designed to study. ed.ac.uk Research into single benzene-based fluorophores has shown the potential of small molecules in biological imaging. ed.ac.uk
Integration of Interdisciplinary Approaches in Chemical Research
The advancement of this compound chemistry will be significantly enhanced by integrating knowledge and techniques from various scientific disciplines. A holistic approach that bridges synthetic chemistry, computational science, biology, and materials science is essential for translating fundamental discoveries into practical applications.
Future progress will depend on:
Synthesis-Computation-Biology Synergy: A powerful research cycle involves using computational tools to design novel derivatives with predicted biological activity, synthesizing the most promising candidates using sustainable methods, and then evaluating their biological effects through cellular assays. mdpi.com The results from biological testing can then feed back into the computational design process for further optimization.
Chemical Biology Investigations: Using well-designed this compound derivatives as chemical probes to study biological pathways and molecular interactions. ed.ac.ukeurekaselect.com
Collaboration with Materials Scientists: Exploring the potential of this compound derivatives in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, where the unique electronic properties of the scaffold could be beneficial.
By pursuing these future directions, the scientific community can unlock the considerable potential of this compound chemistry, paving the way for new discoveries and innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
